2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione
Description
This compound belongs to the isoindoline-1,3-dione class, featuring a 2,6-dioxopiperidin-3-yl group at the 2-position and a 3-methylpiperazine substituent at the 4-position. The dioxopiperidine moiety is a hallmark of immunomodulatory imide drugs (IMiDs), enabling binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex .
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N4O4/c1-10-9-21(8-7-19-10)12-4-2-3-11-15(12)18(26)22(17(11)25)13-5-6-14(23)20-16(13)24/h2-4,10,13,19H,5-9H2,1H3,(H,20,23,24) |
InChI Key |
UALDMNPVBDCZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl and Piperazinyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like piperidine and methylpiperazine.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Amino and Hydroxy Derivatives
- 4-Amino analog: 2-(2,6-Dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione () lacks the piperazine ring, reducing steric bulk and altering hydrogen-bonding capacity. This substitution is common in early-stage PROTACs but may limit cellular permeability due to higher polarity .
- 4-Hydroxy analog : 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione () is synthesized via cyclization of 4-hydroxyisobenzofuran-1,3-dione. The hydroxyl group enhances solubility but may reduce metabolic stability compared to the methylpiperazine group .
Piperazine and Piperidine Derivatives
Halogenated and Aromatic Substitutions
- However, fluorine substitution may reduce synthetic accessibility compared to piperazine derivatives .
- Benzylamino derivatives: Patented compounds like 2-(2,6-Dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione () feature bulky aromatic groups for hematologic cancer treatment. The target compound’s methylpiperazine offers a balance between potency and minimized off-target effects .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
